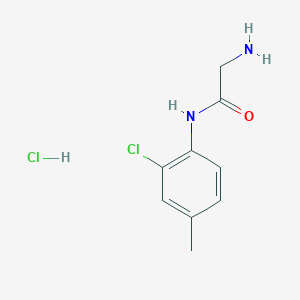

2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride

Overview

Description

2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1221722-95-7 . It has a molecular weight of 235.11 . This compound is also known as diclofenac impurity A, and is commonly used as an impurity in diclofenac formulations.

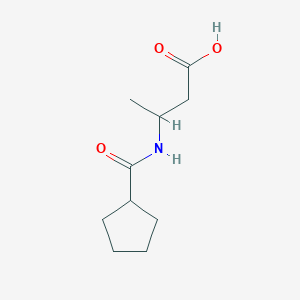

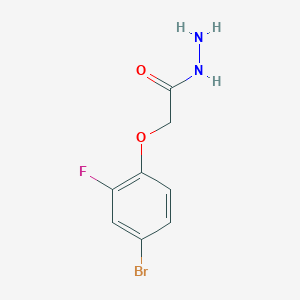

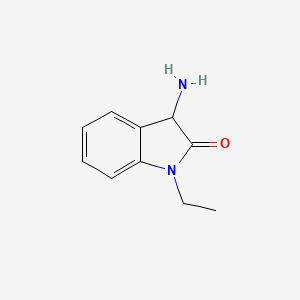

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, including compounds structurally related to "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," in human and rat liver microsomes. These herbicides are known for their carcinogenic properties in rats, and the study suggests a complex metabolic activation pathway leading to DNA-reactive products. The research identifies important intermediates and demonstrates differences in metabolism between human and rat liver microsomes, highlighting the significance in understanding human exposure risks (Coleman et al., 2000).

Chemoselective Acetylation of 2-Aminophenol

Magadum and Yadav (2018) discuss the chemoselective monoacetylation of 2-aminophenol to produce intermediates useful in the synthesis of antimalarial drugs. While not directly mentioning "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," the process optimization, mechanism, and kinetics explored in this study provide valuable insights into the efficient production of related compounds with pharmaceutical applications (Magadum & Yadav, 2018).

Synthesis and Antimalarial Activity

Werbel et al. (1986) investigate the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, leading to insights into the development of potent antimalarial drugs. This study underscores the potential pharmaceutical applications of structurally complex acetamides, including those similar to "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," in treating resistant strains of malaria (Werbel et al., 1986).

Hydrogen Bond Studies

Romero and Margarita (2008) focus on the hydrogen bond studies in substituted acetamides, offering insights into the molecular interactions that can influence the stability and reactivity of compounds like "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride." Understanding these molecular interactions is crucial for the design of new drugs and materials with specific properties (Romero & Margarita, 2008).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2-amino-N-(2-chloro-4-methylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCLBRVKVGKBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride | |

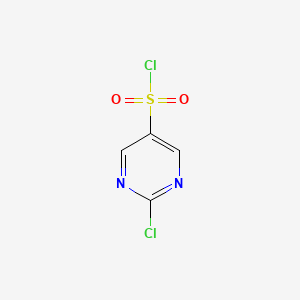

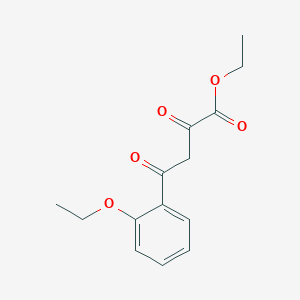

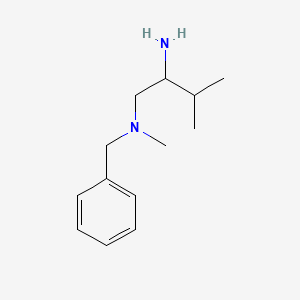

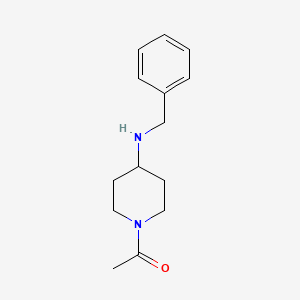

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)

![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)

![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)